molecular formula C25H21Cl2NO4 B13993545 Fmoc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Fmoc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Cat. No.: B13993545
M. Wt: 470.3 g/mol
InChI Key: ZANBNMRUVUWFON-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a dichlorobenzyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the dichlorobenzyl moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, photochemical benzylic bromination using in situ generated bromine has been reported as an effective method for producing similar compounds . This method allows for high throughput and mass efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorobenzyl oxides, while reduction may produce benzyl derivatives.

Scientific Research Applications

Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protected amino acid derivative.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The dichlorobenzyl group can interact with various enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-®-3-amino-3-(2,3-dichlorophenyl)propionic acid
  • Fmoc-®-3-amino-3-(2-methylphenyl)propionic acid
  • Fmoc-®-3-amino-3-(2-bromophenyl)propionic acid

Uniqueness

Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H21Cl2NO4

Molecular Weight

470.3 g/mol

IUPAC Name

(2R)-2-[(2,3-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21Cl2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m1/s1

InChI Key

ZANBNMRUVUWFON-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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